molecular formula C14H9BrN2 B1400558 6-Bromo-4-(4-pyridinyl)quinoline CAS No. 1083326-14-0

6-Bromo-4-(4-pyridinyl)quinoline

Katalognummer: B1400558
CAS-Nummer: 1083326-14-0
Molekulargewicht: 285.14 g/mol
InChI-Schlüssel: KDZCTWVNPUCEQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C14H9BrN2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Bromo-4-(4-pyridinyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial, antimalarial, and anticancer properties, supported by case studies and research findings.

This compound is characterized by the presence of a bromine atom and a pyridine ring, contributing to its unique pharmacological profile. Its structure can be represented as follows:

C10H7BrN2\text{C}_{10}\text{H}_7\text{BrN}_2

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study focused on the synthesis of 6-bromoquinolin-4-ol derivatives revealed that certain derivatives showed high efficacy against Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated potent activity, with some derivatives achieving MIC values as low as 10 mg/mL .

Table 1: Antibacterial Activity of 6-Bromoquinoline Derivatives

CompoundTarget BacteriaMIC (mg/mL)
3aESBL E. coli10
3bMRSA20
3eESBL E. coli5

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study highlighted the potential of quinoline derivatives, including this compound, in inhibiting Plasmodium falciparum. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. Compounds from this class exhibited low nanomolar activity against various life stages of the parasite, making them promising candidates for further development .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

CompoundEC50 (nM)Mechanism of Action
1120Inhibition of PfEF2
2<10Inhibition of multiple life stages

Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies. It has been found to inhibit specific kinase pathways that are often dysregulated in cancer cells. For instance, it has shown promise as a PI3 kinase inhibitor, which plays a critical role in cell growth and survival .

Case Study:
A recent investigation into the cytotoxicity of ruthenium(II) complexes incorporating substituted pyridine–quinoline ligands demonstrated that these complexes exhibit dual catalytic and biological activities. The incorporation of this compound into these complexes resulted in enhanced cytotoxic effects against cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinoline Derivatives as Pharmacophores
The quinoline structure, including 6-bromo-4-(4-pyridinyl)quinoline, is recognized for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents against various diseases, including malaria, cancer, and bacterial infections. The specific structural features of this compound contribute to its pharmacological properties, making it a valuable candidate for drug development .

Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, the quinoline motif is integral in the design of several anti-malarial drugs such as chloroquine and mefloquine. The presence of bromine and pyridine groups in this compound enhances its interaction with biological targets, potentially increasing its efficacy against pathogens .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound can be achieved through various chemical methods. One notable approach involves the use of diastereoselective synthesis techniques that allow for the efficient production of this compound with minimal by-products. Such methods are crucial for scaling up production for pharmaceutical applications .

Synthesis MethodDescription
Diastereoselective SynthesisUtilizes specific reagents to produce the desired compound with high selectivity and yield.
Chiral Column ChromatographyEmployed to separate enantiomers and purify the final product.

Biological Evaluation

Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves interaction with DNA or specific enzymes that are crucial for cancer cell proliferation .

Inhibitory Effects on Enzymes
Additionally, quinoline compounds are known to act as enzyme inhibitors. For example, they can inhibit topoisomerases, which are essential for DNA replication and transcription in cancer cells. This inhibition leads to disrupted cell division and growth, providing a therapeutic avenue for cancer treatment .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
In a study examining various quinoline derivatives, this compound was tested against several bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound in developing new antibiotics .

Case Study: Anticancer Activity
Another research effort focused on the evaluation of this compound's effects on different cancer cell lines. The compound exhibited dose-dependent cytotoxicity, effectively reducing cell viability in tested tumor models. This finding underscores its potential as a candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name

6-bromo-4-pyridin-4-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZCTWVNPUCEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1 L sealed tube charged with 6-bromo-4-iodoquinoline (11.58 g, 0.0347 mol), 4-pyridineboronic acid (5.97 g, 0.0486 mol), tetrakis(triphenyphosphine)palladium[0] (2.0 g, 0.00173 mol), 2 M aqueous potassium carbonate (152 mL) and 1,4-dioxane (152 mL) was stirred at 100° C. for 28 hrs. After cooling to rt, the organic layer was separated and the aqueous portion extracted with EtOAc (200 mL×3). The combined organic extracts were dried (Na2SO4), filtered and partially concentrated in vacuo. The resultant mixture was filtered to give the title compound (9.13 g) as a tan solid. The residual supernatant was concentrated to dryness and purified by silica gel chromatography (100% ethyl acetate to 2% methanol in ethyl acetate) to provide an additional 0.036 g of the title compound as a tan solid (combined 9.166 g, 92% yield).
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyphosphine)palladium[0]
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
152 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-(4-pyridinyl)quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.